

troubleshooting low yield in RNA precipitation with lithium chloride hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium chloride hydrate*

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Technical Support Center: RNA Precipitation with Lithium Chloride (LiCl)

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low RNA yield during precipitation with lithium chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My RNA yield is very low after LiCl precipitation. What are the most common causes?

Low RNA yield can stem from several factors throughout the protocol. The most critical points to check are:

- **Initial RNA Concentration:** LiCl precipitation is most efficient with higher concentrations of RNA. While it can work for concentrations as low as 5 µg/mL, efficiency drops significantly with very dilute samples.^[1] For optimal results, an RNA concentration exceeding 200 µg/mL is recommended.^[2]
- **Incorrect Final LiCl Concentration:** The final concentration of LiCl is crucial for effective RNA precipitation. The recommended final concentration is between 2.5 M and 3 M.^{[2][3]} Using a concentration that is too low will result in incomplete precipitation.

- **Suboptimal Incubation Temperature and Time:** For robust precipitation, it is advisable to incubate the RNA-LiCl mixture at -20°C for at least 30 minutes.[1][3][4] While precipitation can occur at room temperature, the colder temperature helps to minimize the activity of any potential contaminating RNases.[1] In some protocols, an overnight incubation at 4°C is also effective.[5]
- **Inefficient Pelleting:** The RNA pellet may be loose and easily disturbed. Ensure you are using an appropriate centrifugation speed and time. Centrifuging at maximum speed in a microcentrifuge for 10-15 minutes is typically sufficient.[3][4]
- **Loss of Pellet During Washing:** The RNA pellet can be translucent and difficult to see, leading to accidental aspiration during the washing steps. After centrifugation, carefully decant or pipette off the supernatant without disturbing the pellet.
- **Size of RNA:** LiCl is less efficient at precipitating very small RNA fragments, such as tRNAs or RNAs smaller than 100-300 nucleotides.[3][4] If your target RNA is small, consider using an alternative method like ethanol or isopropanol precipitation.

Q2: I don't see a pellet after centrifugation. What should I do?

A lack of a visible pellet is a common issue, especially with low RNA concentrations.

- **Don't Panic:** The pellet may be present but too small or translucent to see. Proceed with the protocol, carefully removing the supernatant and adding the 70% ethanol wash. The pellet may become more visible after the wash.
- **Use a Co-precipitant:** For very low concentrations of RNA, adding an inert co-precipitant like glycogen can help visualize the pellet and increase recovery.[6]
- **Re-evaluate Your Starting Material:** It's possible the initial RNA content in your sample was very low.[7] Consider increasing the amount of starting material if possible for future extractions.

Q3: My RNA quality is poor (low A260/230 ratio) after LiCl precipitation. How can I improve it?

A low A260/230 ratio often indicates contamination with substances like carbohydrates or residual salts from the extraction process.

- **Ensure Complete Removal of Supernatant:** After centrifugation, make sure to remove all of the LiCl-containing supernatant before the ethanol wash.
- **Perform a Thorough 70% Ethanol Wash:** Washing the pellet with ice-cold 70% ethanol is critical for removing residual LiCl and other salts.^[3] You can repeat the wash step if you suspect significant salt carryover.
- **Consider the Source of RNA:** For plant tissues, co-precipitation of polysaccharides is a common issue that can affect purity and downstream applications.^[8] If this is a concern, specialized protocols or cleanup kits may be necessary.^[7]

Q4: Can LiCl inhibit my downstream applications like reverse transcription?

Yes, residual chloride ions from LiCl can potentially inhibit enzymes like reverse transcriptase and DNA polymerase.^[9] This is why the 70% ethanol wash step is crucial to remove any remaining salt from the RNA pellet. If you continue to experience inhibition, you may need to perform an additional ethanol wash or consider re-precipitating your RNA using sodium acetate and ethanol.

Q5: When is LiCl precipitation a better choice than ethanol or isopropanol precipitation?

LiCl precipitation offers distinct advantages in specific situations:

- **Selective Precipitation:** It selectively precipitates RNA, while leaving behind most DNA, proteins, and carbohydrates.^{[1][3][10]} This makes it an excellent choice for purifying RNA from complex mixtures or after in vitro transcription reactions.^{[1][10]}
- **Removal of Inhibitors:** LiCl is effective at removing inhibitors of translation or cDNA synthesis that may co-purify with RNA using other methods.^{[10][11]}
- **Removal of Unincorporated NTPs:** It efficiently removes unincorporated nucleotides from in vitro transcription reactions, allowing for more accurate quantification of the resulting RNA by UV spectroscopy.^{[1][10]}

Quantitative Data Summary

The following table summarizes the key quantitative parameters for successful RNA precipitation using lithium chloride.

Parameter	Recommended Value	Notes
Final LiCl Concentration	2.5 M	Concentrations between 2.0 M and 3.0 M are effective. [2] [3]
RNA Concentration	>200 µg/mL (optimal)	Can work for concentrations as low as 5 µg/mL. [1] [2]
Incubation Temperature	-20°C	Helps to inactivate potential RNases. [1] [3] [4]
Incubation Time	30 minutes to 1 hour	Longer times (e.g., overnight at 4°C) can also be used. [1] [3] [5]
Centrifugation Speed	Maximum speed in a microfuge	Typically >12,000 x g.
Centrifugation Time	10 - 15 minutes	Ensures firm pelleting of the RNA. [3] [4]
Ethanol Wash	70% (ice-cold)	Crucial for removing residual LiCl. [3]

Experimental Protocols

Standard Protocol for RNA Precipitation with LiCl

This protocol is suitable for purifying RNA from aqueous solutions, such as after in vitro transcription or DNase treatment.

- **Measure RNA Volume:** Determine the starting volume of your RNA solution.
- **Add LiCl:** Add an equal volume of 5 M LiCl solution to your RNA to achieve a final concentration of 2.5 M.
- **Mix:** Mix the solution thoroughly by vortexing gently or inverting the tube several times.

- Incubate: Chill the solution at -20°C for at least 30 minutes.[\[3\]](#)
- Centrifuge: Pellet the RNA by centrifuging at maximum speed in a microcentrifuge for 15 minutes at 4°C.[\[3\]](#)
- Remove Supernatant: Carefully decant or pipette off the supernatant, being careful not to disturb the RNA pellet, which may be translucent.
- Wash Pellet: Add 500 µL of ice-cold 70% ethanol to the tube. This step is critical for removing residual salt.[\[3\]](#)
- Centrifuge Again: Centrifuge for 5 minutes at maximum speed at 4°C.
- Dry Pellet: Carefully remove the ethanol wash. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the RNA difficult to resuspend.
- Resuspend RNA: Resuspend the RNA pellet in an appropriate volume of nuclease-free water or buffer (e.g., 10 mM Tris, 1 mM EDTA).[\[3\]](#)

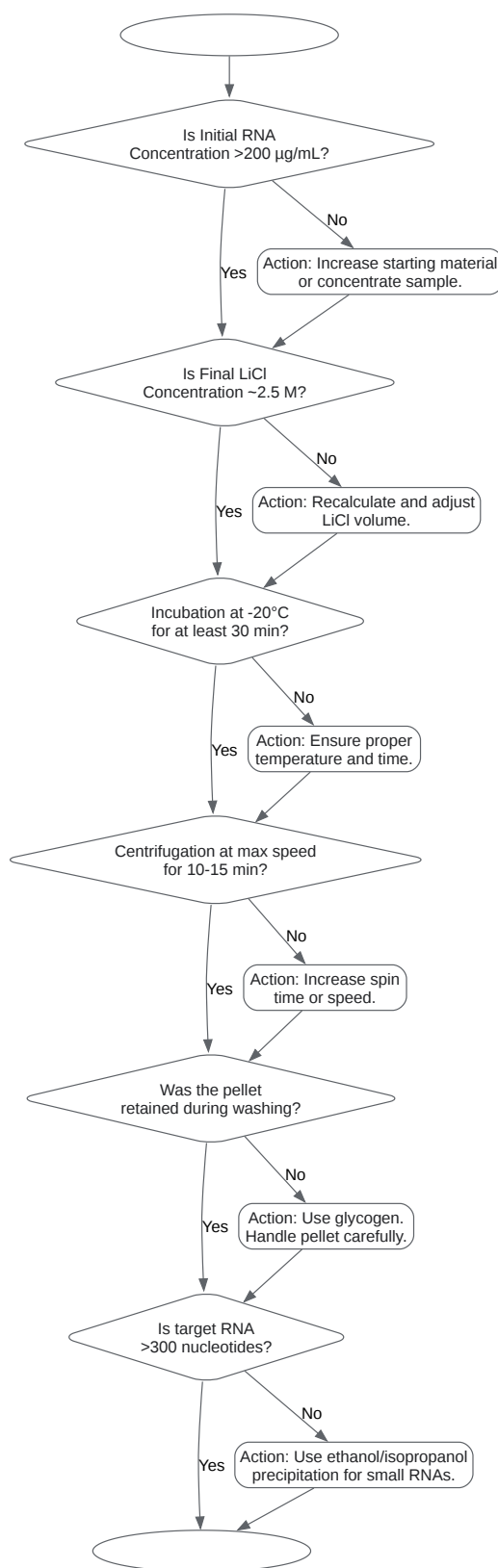
Combined LiCl and Isopropanol Protocol for Improved Yield

Some studies have shown that a combined use of LiCl and isopropanol can significantly improve RNA yield while still reducing DNA contamination.[\[11\]](#)[\[12\]](#)

- Add LiCl and Isopropanol: To your aqueous RNA sample, add LiCl to a final concentration of 2.5 M and isopropanol to a final concentration of 40%.[\[11\]](#)[\[12\]](#)
- Mix and Incubate: Mix thoroughly and incubate as per the standard protocol (e.g., -20°C for 30 minutes).
- Proceed with Centrifugation and Washing: Continue with steps 5-10 of the standard protocol.

Visual Troubleshooting Guide

The following workflow provides a logical path for troubleshooting low RNA yield when using LiCl precipitation.



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Caption: Troubleshooting workflow for low RNA yield in LiCl precipitation.

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References

- 1. LiCl Precipitation for RNA Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Working with RNA | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Maximize Your RNA Yield | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. RNA precipitation with LiCl [bio.net]
- 9. researchgate.net [researchgate.net]
- 10. LiCl Precipitation for RNA Purification | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Evaluation of Advantages of Lithium Chloride as a Precipitating Agent in RNA Isolation from Frozen Vein Segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [troubleshooting low yield in RNA precipitation with lithium chloride hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090770#troubleshooting-low-yield-in-rna-precipitation-with-lithium-chloride-hydrate]

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